Cas no 470482-41-8 ((2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid)
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S, 4S)-N-Boc-4-trifluoromethylproline
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)-pyrrolidine-2-carboxylic acid
- (2S,4S)-N-tert-Butoxycarbonyl-4-trifluoromethylproline
- AC1Q1MVN
- AG-B-74714
- ANW-54816
- Boc-(4S)-trifluoromethyl-L-proline
- CTK7I3182
- SureCN1603943
- (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- N-T-BOC-CIS-4-TRIFLUOROMETHYL-L-PROLINE
- PB14590
- BC212
- DTXSID70465546
- OHIYKPXMNWXZQH-BQBZGAKWSA-N
- CIS-1-TERT-BUTOXYCARBONYL-4-(TRIFLUOROMETHYL)PYRROLIDINE-2-CARBOXYLIC ACID
- AKOS015962608
- n-boc-cis-4-trifluoromethyl-l-proline
- MFCD08460520
- CS-0053416
- (2S,4S)-4-(trifluoromethyl)-1,2-Pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) ester
- Z1270400008
- (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylicacid
- EN300-60590
- AS-34580
- SCHEMBL1603943
- (4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)-L-proline
- N-tert-Boc-cis-4-trifluoromethyl-L-proline
- (2S,4S)-1-Boc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- HY-W061562
- 470482-41-8
- (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid
- N-t-BOC-cis-4-trifluoromethyl-L-proline, AldrichCPR
- DA-69075
-
- MDL: MFCD08460520
- Inchi: 1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1
- InChI Key: OHIYKPXMNWXZQH-BQBZGAKWSA-N
- SMILES: FC([C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)O)C1)(F)F
Computed Properties
- Exact Mass: 283.10314248g/mol
- Monoisotopic Mass: 283.10314248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8
- XLogP3: 2.2
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM108040-500mg |
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
470482-41-8 | 97% | 500mg |
$240 | 2021-06-09 | |
| Chemenu | CM108040-1g |
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
470482-41-8 | 97% | 1g |
$352 | 2021-06-09 | |
| Chemenu | CM108040-5g |
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
470482-41-8 | 97% | 5g |
$1034 | 2021-06-09 | |
| Chemenu | CM108040-10g |
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
470482-41-8 | 97% | 10g |
$1760 | 2021-06-09 | |
| Apollo Scientific | PC409016-1g |
N-BOC-cis-4-Trifluoromethyl-L-Proline |
470482-41-8 | 1g |
£750.00 | 2024-07-21 | ||
| abcr | AB387068-5 g |
N-tert-Boc-cis-4-trifluoromethyl-L-proline; . |
470482-41-8 | 5 g |
€1,468.00 | 2023-07-19 | ||
| TRC | B943875-10mg |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid |
470482-41-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B943875-50mg |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid |
470482-41-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B943875-100mg |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid |
470482-41-8 | 100mg |
$ 185.00 | 2022-06-06 | ||
| Fluorochem | 218411-500mg |
2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
470482-41-8 | 95% | 500mg |
£226.00 | 2022-03-01 |
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Suppliers
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Related Literature
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Additional information on (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Introduction to (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid (CAS No. 470482-41-8)
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, with the CAS number 470482-41-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of both a trifluoromethyl group and a tert-butoxy carbonyl group in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The stereochemistry of this compound, specifically the (2S,4S) configuration, is crucial as it influences the biological activity and pharmacokinetic properties of derivatives synthesized from it. The pyrrolidine core is a common motif in many bioactive molecules, and modifications to this core can lead to significant changes in their interactions with biological targets. In recent years, there has been a growing interest in the development of new drugs based on pyrrolidine scaffolds due to their ability to modulate various biological pathways effectively.
Chemical Structure and Properties
The molecular structure of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring substituted with a trifluoromethyl group at the 4-position and a tert-butoxy carbonyl group at the 1-position. The carboxylic acid functionality at the 2-position further enhances its utility as a building block for more complex molecules. The trifluoromethyl group is particularly notable for its ability to increase metabolic stability and binding affinity, making it a popular choice in drug design.
The tert-butoxy carbonyl group serves as an acetyl protecting group, which is commonly used in peptide synthesis and other organic reactions. This protection allows for selective modification of other functional groups in the molecule while maintaining stability. The overall stereochemistry of the compound, with the (2S,4S) configuration, is critical for ensuring optimal biological activity. Stereoisomers can exhibit vastly different pharmacological properties, making the precise control of stereochemistry essential in drug development.
Pharmaceutical Applications
One of the most promising applications of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid lies in its use as a precursor for the synthesis of novel pharmaceutical agents. The pyrrolidine scaffold is found in several FDA-approved drugs that target various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The presence of both the trifluoromethyl and tert-butoxy carbonyl groups makes this compound an ideal candidate for further derivatization into bioactive molecules.
Recent research has highlighted the potential of this compound in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with disease states. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The unique structural features of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid make it an excellent starting point for such endeavors.
Biological Activity and Mechanism of Action
The biological activity of derivatives derived from (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is largely determined by its structural features. The trifluoromethyl group enhances lipophilicity and binding affinity to biological targets, while the tert-butoxy carbonyl group provides stability during synthetic transformations. Additionally, the pyrrolidine ring itself can interact with various biological receptors through hydrogen bonding and hydrophobic interactions.
Studies have shown that pyrrolidine derivatives can modulate a wide range of biological pathways, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. For instance, some pyrrolidine-based compounds have been found to exhibit potent antihypertensive effects by selectively blocking certain GPCRs involved in blood pressure regulation. Others have shown promise as anti-inflammatory agents by inhibiting key enzymes such as COX-2.
Synthetic Chemistry and Methodology
The synthesis of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves multi-step organic reactions that require careful control over reaction conditions and stereochemistry. One common approach involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemical outcome. The introduction of the trifluoromethyl group can be achieved through fluorination reactions or metal-catalyzed cross-coupling reactions.
The tert-butoxy carbonyl group is typically introduced via acylation reactions using appropriate acyl chlorides or anhydrides in the presence of a base catalyst. Protecting groups may be employed to prevent unwanted side reactions during synthesis. Once synthesized, further derivatization can be carried out by removing protecting groups or introducing new functional groups at specific positions on the pyrrolidine ring.
Future Perspectives
The future development of pharmaceuticals based on (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid holds great promise. Advances in computational chemistry and high-throughput screening techniques are enabling researchers to design and synthesize novel derivatives more efficiently than ever before. Additionally, there is increasing interest in developing greener synthetic methods that minimize waste and reduce environmental impact.
Collaborations between academic researchers and industry scientists are likely to accelerate the discovery and development of new drugs based on this compound. By leveraging cutting-edge technologies such as artificial intelligence and machine learning, researchers can identify promising lead compounds faster and optimize their properties more effectively. This interdisciplinary approach will be crucial for addressing unmet medical needs and improving patient outcomes.
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